Cas no 1781567-83-6 (2-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluoroethan-1-amine)

2-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroethan-1-amine is a fluorinated amine derivative featuring a dihydrobenzofuran core. The presence of two fluorine atoms adjacent to the amine group enhances its electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The dihydrobenzofuran scaffold contributes to its stability and potential bioactivity, while the difluoroethylamine moiety offers unique reactivity for further functionalization. This compound is particularly useful in medicinal chemistry for the development of novel therapeutics due to its balanced lipophilicity and metabolic stability. Its structural features make it suitable for applications requiring precise molecular modifications.
2-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluoroethan-1-amine structure
1781567-83-6 structure
Product name:2-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluoroethan-1-amine
CAS No:1781567-83-6
MF:C10H11F2NO
MW:199.197249650955
CID:6422427
PubChem ID:84116025

2-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluoroethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluoroethan-1-amine
    • 1781567-83-6
    • EN300-1945941
    • Inchi: 1S/C10H11F2NO/c11-10(12,6-13)8-1-2-9-7(5-8)3-4-14-9/h1-2,5H,3-4,6,13H2
    • InChI Key: RXNLKUNCJQQYEZ-UHFFFAOYSA-N
    • SMILES: FC(CN)(C1C=CC2=C(C=1)CCO2)F

Computed Properties

  • Exact Mass: 199.08087030g/mol
  • Monoisotopic Mass: 199.08087030g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 35.2Ų

2-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluoroethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1945941-0.05g
2-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluoroethan-1-amine
1781567-83-6
0.05g
$1008.0 2023-09-17
Enamine
EN300-1945941-0.5g
2-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluoroethan-1-amine
1781567-83-6
0.5g
$1152.0 2023-09-17
Enamine
EN300-1945941-2.5g
2-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluoroethan-1-amine
1781567-83-6
2.5g
$2351.0 2023-09-17
Enamine
EN300-1945941-1g
2-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluoroethan-1-amine
1781567-83-6
1g
$1200.0 2023-09-17
Enamine
EN300-1945941-1.0g
2-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluoroethan-1-amine
1781567-83-6
1g
$1172.0 2023-06-03
Enamine
EN300-1945941-10.0g
2-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluoroethan-1-amine
1781567-83-6
10g
$5037.0 2023-06-03
Enamine
EN300-1945941-0.25g
2-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluoroethan-1-amine
1781567-83-6
0.25g
$1104.0 2023-09-17
Enamine
EN300-1945941-5.0g
2-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluoroethan-1-amine
1781567-83-6
5g
$3396.0 2023-06-03
Enamine
EN300-1945941-5g
2-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluoroethan-1-amine
1781567-83-6
5g
$3479.0 2023-09-17
Enamine
EN300-1945941-10g
2-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluoroethan-1-amine
1781567-83-6
10g
$5159.0 2023-09-17

Additional information on 2-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluoroethan-1-amine

Compound CAS No. 1781567-83-6: 2-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroethan-1-amine

The compound CAS No. 1781567-83-6, also known as 2-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluoroethan-1-amine, is a unique organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its benzofuran core structure, which is a fused bicyclic system consisting of a benzene ring and a furan ring. The presence of the difluoro substituent on the ethanamine group adds to its chemical versatility and reactivity.

Recent studies have highlighted the importance of benzofuran-based compounds in drug discovery due to their ability to interact with various biological targets. The difluoroethanamine group in this compound is particularly interesting as it can act as a bioisostere for other functional groups, potentially enhancing pharmacokinetic properties such as solubility and bioavailability. This makes the compound a promising candidate for further exploration in medicinal chemistry.

The synthesis of this compound involves a multi-step process that includes the preparation of the benzofuran derivative followed by the introduction of the difluoroethanamine group. Researchers have employed various strategies to optimize the synthesis pathway, including the use of transition metal catalysts and microwave-assisted reactions to improve yield and purity.

In terms of biological activity, preliminary assays have shown that this compound exhibits moderate activity against certain enzyme targets, suggesting its potential role in therapeutic interventions. However, further studies are required to fully understand its mechanism of action and selectivity profiles.

The structural uniqueness of this compound also makes it an attractive candidate for material science applications. The combination of aromaticity from the benzofuran ring and the electron-withdrawing effects of the difluoro group could lead to novel electronic properties suitable for advanced materials development.

In conclusion, CAS No. 1781567-83-6 represents a valuable addition to the library of functionalized benzofuran derivatives with diverse applications across multiple disciplines. Continued research into its properties will undoubtedly uncover new opportunities for its utilization in both academic and industrial settings.

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